molecular formula C10H13N5O2 B8598503 tert-Butyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbamate

tert-Butyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbamate

Cat. No. B8598503
M. Wt: 235.24 g/mol
InChI Key: XCKGKXWBQLXGKX-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A 100-mL round-bottomed flask was purged with nitrogen and charged with 270c (1.0 g, 4.25 mmol), 20% palladium on carbon (10% wet, 200 mg), and ethanol (40 mL). It was then evacuated, charged with hydrogen gas (25 atm), and stirred at 60° C. for 24 h. The hydrogen was evacuated and nitrogen was charged into the flask. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 270d (700 mg, 68%). MS-ESI: [M-t-Bu]+ 184.0
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[N:16]=[C:11]2[CH:12]=[N:13][CH:14]=[CH:15][N:10]2[N:9]=1)([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[N:16]1[C:8]([NH:7][C:6](=[O:17])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4])=[N:9][N:10]2[CH2:15][CH2:14][NH:13][CH2:12][C:11]=12

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NN2C(C=NC=C2)=N1)=O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL round-bottomed flask was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
It was then evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen gas (25 atm)
CUSTOM
Type
CUSTOM
Details
The hydrogen was evacuated
ADDITION
Type
ADDITION
Details
nitrogen was charged into the flask
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N=1C(=NN2C1CNCC2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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